8-(Octylthio)theobromine

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

Research reproducibility failure often stems from uncharacterized alkylthio chain variation in xanthine analogs. 8-(Octylthio)theobromine (CAS 74039-57-9) is a defined SAR reference compound with an eight-carbon chain, fixing lipophilicity (LogP 2.41) and target engagement. - **Quantified bioactivity:** AChE IC50 0.0026-0.031 µM (Alzheimer’s research); induces monocyte differentiation. - **In vivo reference:** LD50 56 mg/kg (i.v., mouse) - validated dosing for efficacy studies. - **Supply security:** Packaged under inert atmosphere, certified purity ≥98%. Available for immediate dispatch.

Molecular Formula C15H24N4O2S
Molecular Weight 324.4 g/mol
CAS No. 74039-57-9
Cat. No. B13764705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Octylthio)theobromine
CAS74039-57-9
Molecular FormulaC15H24N4O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C
InChIInChI=1S/C15H24N4O2S/c1-4-5-6-7-8-9-10-22-15-16-12-11(18(15)2)13(20)17-14(21)19(12)3/h4-10H2,1-3H3,(H,17,20,21)
InChIKeySAPOKSCJFHTFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Octylthio)theobromine Chemical Identity and Properties


8-(Octylthio)theobromine (CAS 74039-57-9) is a synthetic methylxanthine derivative characterized by the substitution of an n-octylthio group at the 8-position of the theobromine purine ring [1]. The compound has the molecular formula C₁₅H₂₄N₄O₂S and a molecular weight of 324.44 g/mol [1]. Key physicochemical parameters include a calculated density of 1.27 g/cm³, a polar surface area (PSA) of 97.98 Ų, and a computed LogP value of 2.41, indicating moderate lipophilicity relative to the parent theobromine [1]. Acute toxicity data in mice via intravenous administration reports an LD₅₀ value of 56 mg/kg [2]. The compound is structurally distinct from other 8-substituted theobromines by virtue of its specific eight-carbon alkyl chain length, which imparts predictable lipophilicity and molecular recognition characteristics relevant to lead optimization and SAR studies [3].

AChE inhibitory scaffold for neuropharmacology screening
Moderate lipophilicity for cell-based assay compatibility
Cell differentiation induction research context

Non-Interchangeability of 8-(Octylthio)theobromine with Analogs


Substitution at the 8-position of the theobromine scaffold with alkylthio chains of varying lengths is not a trivial modification; the chain length governs lipophilicity, membrane permeability, and target binding affinity. SAR studies on xanthine derivatives demonstrate that even incremental changes in alkyl chain length can alter potency by orders of magnitude in PDE inhibition and adenosine receptor antagonism assays [1]. 8-(Octylthio)theobromine, with an eight-carbon chain, occupies a specific position in the hydrophobicity spectrum—more lipophilic than shorter-chain analogs (e.g., methylthio or ethylthio derivatives) and less than longer-chain variants (e.g., dodecylthio) [2]. This physicochemical profile directly impacts in vitro performance and in vivo pharmacokinetic behavior, including tissue distribution and metabolic half-life. Consequently, substituting this compound with a closely related analog without re-validating the entire assay or screening cascade risks introducing uncontrolled variability in potency, selectivity, and cellular uptake—factors that compromise reproducibility and lead optimization efforts [3].

Chain length

Shorter-chain (methylthio/ethylthio) analogs may reduce membrane permeability and target binding.

Excess lipophilicity

Longer-chain (dodecylthio) analogs may increase logP excessively, risking solubility and off-target binding.

Assay variability

Replacing without re-validation can introduce uncontrolled variability in potency and selectivity.

8-(Octylthio)theobromine Differentiation Evidence


AChE Inhibition Compared to Theobromine Isonucleosides

In an in vitro assay using rat brain (striatal) acetylcholinesterase with acetylthiocholine as substrate, 8-(Octylthio)theobromine demonstrated inhibition with a reported affinity range of 0.0026-0.031 μM (Ki or IC₅₀) [1]. While direct comparative data for other 8-alkylthio analogs under identical conditions are not available, this activity can be contextualized against other theobromine-containing derivatives evaluated in cholinesterase assays. For instance, a glucopyranose-based theobromine isonucleosidyl acetate exhibited dual AChE and BChE inhibition with IC₅₀ values of 3.1 μM and 5.4 μM, respectively [2]. The significantly lower concentration range reported for 8-(Octylthio)theobromine suggests that the 8-octylthio substitution may confer enhanced potency relative to more complex theobromine conjugates, although this inference is constrained by differences in assay conditions and the absence of side-by-side testing [3].

AChE Inhibition
Cross-study comparable
0.0026–0.031 μM
vs 3.1 μM (AChE)
Supports AChE screening fit
Cross-study, assay conditions differ
Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

Lipophilicity Differentiation from Chain-Length Analogs

The computed LogP value for 8-(Octylthio)theobromine is 2.41 [1]. This represents a specific point on the lipophilicity spectrum that can be compared to class-level expectations for 8-alkylthio theobromine derivatives. By extension from SAR studies on 1,8-disubstituted theobromines and 8-R-thioderivatives, increasing alkyl chain length at the 8-thio position progressively increases LogP and alters biological activity profiles [2]. The eight-carbon chain provides a balance between sufficient lipophilicity for membrane permeability (LogP > 2) while avoiding excessive hydrophobicity (LogP > 5) that could lead to poor aqueous solubility, high protein binding, and off-target accumulation [3]. Shorter-chain analogs (e.g., methylthio, ethylthio) would exhibit lower LogP values, potentially reducing cellular uptake, while longer-chain analogs (e.g., dodecylthio) may suffer from solubility and formulation challenges.

Lipophilicity Profile
Class-level
2.41
LogP (calculated)
Intermediate lipophilicity range
Class-level inference vs shorter/longer chains
Physicochemical profiling Lipophilicity Lead optimization SAR

Cell Differentiation Induction Activity

A qualitative activity descriptor from a patent or technical source indicates that 8-(Octylthio)theobromine exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This cellular effect distinguishes it from the parent compound theobromine, which does not share this differentiation-inducing property, and from many other theobromine derivatives whose primary mechanisms involve PDE inhibition or adenosine receptor antagonism . While quantitative dose-response data (e.g., EC₅₀ values) are not available in the public domain, this reported activity suggests a potentially distinct mechanism of action that could be leveraged in cancer or dermatology research applications where differentiation therapy is a validated approach [2].

Cell Differentiation
Data to verify
Qualitative report
Cell differentiation research context
Quantitative dose-response not available
Cell differentiation Anticancer Monocyte differentiation Proliferation arrest

Acute Toxicity Profile

In an acute toxicity study conducted in mice via the intravenous route, 8-(Octylthio)theobromine exhibited an LD₅₀ value of 56 mg/kg [1]. This datum provides a quantitative baseline for comparing the safety margin of this compound relative to other theobromine derivatives or methylxanthines. For context, the parent compound theobromine has a reported oral LD₅₀ in mice of approximately 200 mg/kg, and intravenous data for theobromine are less commonly reported but generally exceed 100 mg/kg [2]. The lower LD₅₀ for the 8-octylthio derivative indicates increased acute toxicity relative to the parent scaffold, a factor that must be considered when selecting this compound for in vivo studies or when interpreting cellular assay results that may be confounded by cytotoxicity [3].

Acute Toxicity
Cross-study comparable
56 mg/kg
vs ~200 mg/kg theobromine
In vivo toxicity margin context
Mouse i.v. route
Acute toxicity LD50 In vivo safety Toxicology

8-(Octylthio)theobromine Applications


Acetylcholinesterase Inhibitor Screening & Alzheimer's Drug Discovery

The reported in vitro acetylcholinesterase inhibitory activity of 8-(Octylthio)theobromine in the sub-micromolar range (0.0026-0.031 μM) supports its use as a lead scaffold in neuropharmacology screening programs targeting Alzheimer's disease and other cholinergic deficits [1]. The compound's moderate lipophilicity (LogP 2.41) further enhances its suitability for blood-brain barrier penetration studies [2].

Cancer Cell Differentiation and Proliferation Arrest Studies

The qualitative evidence indicating that 8-(Octylthio)theobromine induces differentiation of undifferentiated cells to monocytes and arrests proliferation supports its application in oncology research, particularly in leukemia differentiation therapy models and in studies of monocyte/macrophage biology [1]. The compound's known acute toxicity profile (LD₅₀ 56 mg/kg i.v. in mice) provides a dosing reference for subsequent in vivo efficacy studies [2].

SAR and Physicochemical Profiling of 8-Alkylthio Theobromines

With a computed LogP of 2.41, 8-(Octylthio)theobromine occupies an intermediate lipophilicity position within the 8-alkylthio theobromine series. This makes it an ideal reference compound for comparative SAR studies examining the relationship between alkyl chain length and biological activity across PDE inhibition, adenosine receptor antagonism, and other xanthine pharmacology targets [1].

Application
Selection Property
Validation Focus
Neuropharmacology screening
Reported AChE inhibitory scaffold
In vitro AChE assay fit
Cell differentiation research
Reported monocyte differentiation induction
Proliferation arrest endpoint review
SAR & physicochemical profiling
Intermediate lipophilicity range
Chain-length-dependent SAR review
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